

Technical Comparison Guide: GC-MS Fragmentation Pattern of 2-Fluoro-4- isopropylpyridine

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Compound of Interest

Compound Name: 2-Fluoro-4-isopropylpyridine

CAS No.: 111887-69-5

Cat. No.: B048191

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Executive Summary

This guide provides an in-depth technical analysis of the gas chromatography-mass spectrometry (GC-MS) fragmentation behavior of **2-Fluoro-4-isopropylpyridine** (CAS: 111887-69-5). As a key intermediate in the synthesis of agrochemicals and pharmaceuticals, distinguishing this regioisomer from its analogs (e.g., 3-isopropyl variants) is critical for validating synthetic regioselectivity.

Key Diagnostic Indicators:

- Molecular Ion (M^+): m/z 139 (Odd mass, indicating 1 Nitrogen).
- Base Peak: m/z 124 (Loss of methyl group, $[M-15]^+$).
- Differentiation Factor: The stability of the F-C bond prevents significant loss of Fluorine (m/z 120), distinguishing it from non-aromatic fluorinated impurities.

Experimental Protocol & Methodology

To ensure reproducibility and comparable fragmentation patterns, the following standardized Electron Ionization (EI) protocol is recommended. This setup minimizes inlet discrimination and thermal degradation.

Instrument Configuration

Parameter	Setting	Rationale
Ionization Mode	Electron Impact (EI), 70 eV	Standard energy for library matching (NIST/Wiley).
Source Temp	230 °C	Prevents condensation of less volatile ring fragments.
Column	DB-5ms or Equivalent (30m x 0.25mm)	Low-bleed phase essential for detecting low-abundance ions.
Inlet Temp	250 °C	Ensures rapid volatilization of the pyridine derivative.
Carrier Gas	Helium, 1.0 mL/min (Constant Flow)	Maintains consistent retention times for isomer separation.

Sample Preparation

- Solvent: Dichloromethane (DCM) or Methanol (LC-MS grade).
- Concentration: 10–50 µg/mL.
- Derivatization: None required (compound is sufficiently volatile).

Fragmentation Mechanism Analysis

The fragmentation of **2-Fluoro-4-isopropylpyridine** is driven by the stability of the aromatic pyridine ring and the "benzylic-like" cleavage of the isopropyl group.

Primary Fragmentation Pathway (Alpha-Cleavage)

The most dominant feature of the spectrum is the loss of a methyl group from the isopropyl chain.

- Mechanism: The radical cation M^+ (m/z 139) undergoes

-cleavage at the isopropyl substituent.

- Result: Formation of a resonance-stabilized pyridylmethyl-type cation (m/z 124).
- Intensity: This ion (m/z 124) is the Base Peak (100%), often exceeding the intensity of the molecular ion.

Secondary Fragmentation (Ring Disintegration)

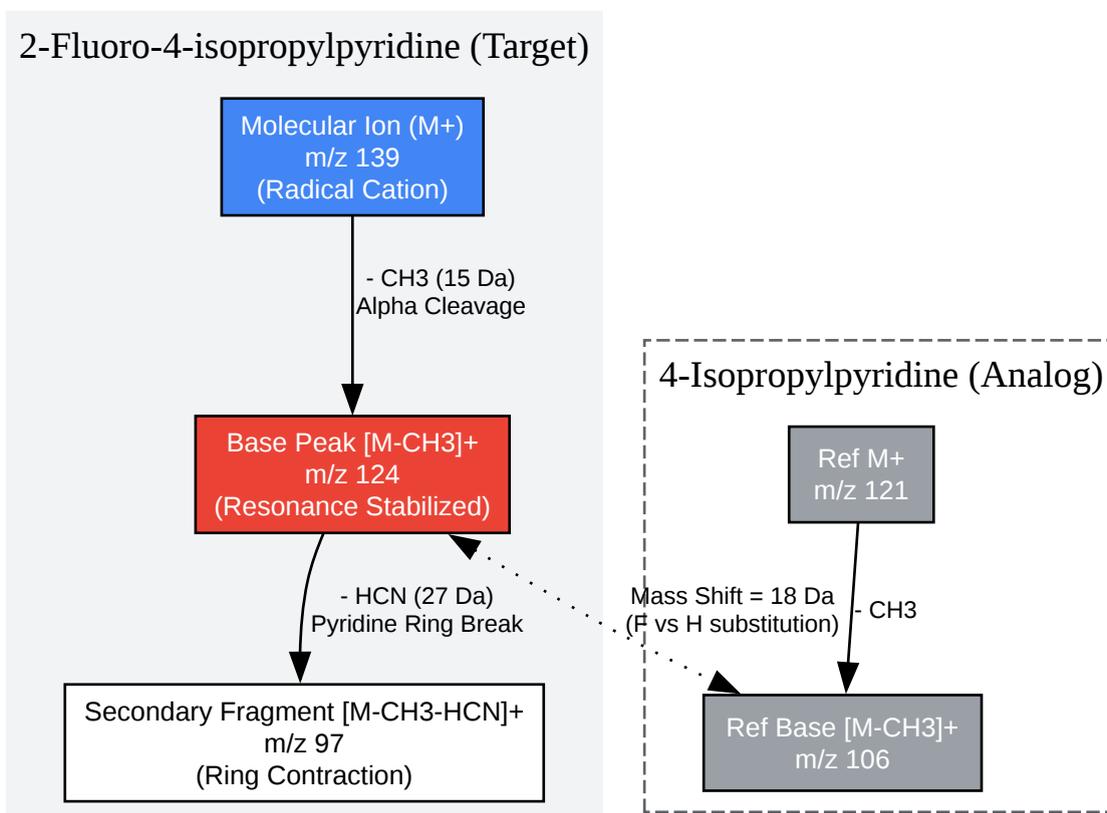
Following the loss of the methyl group, the pyridine ring undergoes characteristic degradation:

- Loss of HCN (27 Da): Common in pyridines. The m/z 124 ion loses neutral HCN to form a fluoro-phenyl-like cation at m/z 97.
- Fluorine Retention: The C-F bond on the aromatic ring is highly stable (

kcal/mol). Consequently, peaks corresponding to the loss of F (M-19) or HF (M-20) are negligible or absent in the high-mass region, serving as a confirmation of the fluorine's position on the aromatic ring rather than an alkyl chain.

Visualization of Signaling Pathway

The following diagram illustrates the causal fragmentation logic, differentiating the target compound from its non-fluorinated analog.



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Caption: Comparative fragmentation pathway showing the characteristic mass shift (+18 Da) caused by fluorine substitution.

Comparative Performance Guide

This section compares **2-Fluoro-4-isopropylpyridine** against its structural isomers and analogs to aid in identification.

Comparison Table: Diagnostic Ions

Feature	2-Fluoro-4-isopropylpyridine (Target)	4-Isopropylpyridine (Non-F Analog)	2-Fluoro-3-isopropylpyridine (Isomer)
Molecular Ion (M ⁺)	139	121	139
Base Peak (100%)	124 ([M-15] ⁺)	106 ([M-15] ⁺)	124 ([M-15] ⁺)
Ortho Effect (Loss of HF)	Absent/Low	N/A	Possible (m/z 119)
Retention Time	Intermediate	Low	High (typically elutes later due to sterics)
Key Differentiator	Base peak at 124; No significant m/z 119. [1] [2] [3] [4] [5] [6] [7] [8]	Base peak at 106.	Presence of [M-HF] ⁺ or altered ratio of m/z 124 due to ortho-interaction.

Differentiating Regioisomers (3- vs 4-position)

Distinguishing the 4-isopropyl from the 3-isopropyl isomer is the primary challenge.

- The "Ortho Effect": In the 3-isopropyl isomer, the alkyl group is ortho to the Fluorine. This proximity can facilitate hydrogen transfer, leading to the elimination of HF (20 Da), producing a peak at m/z 119.
- The Target (4-isomer): The isopropyl group is meta to the Fluorine. This distance prevents the direct H-transfer mechanism. Therefore, m/z 119 should be <5% relative abundance in the target compound.

Synthesis & Verification Context

The fragmentation pattern described above validates the structure synthesized via direct fluorination of 4-isopropylpyridine.

- Synthesis Route: Direct fluorination of 4-isopropylpyridine using
in trichlorotrifluoroethane at -40°C.

- Verification: The mass shift of exactly 18 Da (from m/z 106 in the starting material to m/z 124 in the product) confirms the addition of one Fluorine atom without the loss of the alkyl chain.

References

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